JNJ-26070109 is classified as a small molecule drug. Its chemical structure is designed to interact selectively with the cholecystokinin 2 receptor, which plays a crucial role in gastric acid secretion and other physiological processes. The compound is part of a broader category of cholecystokinin receptor antagonists that have been developed for therapeutic purposes .
The synthesis of JNJ-26070109 involves several steps that include the construction of its core structure followed by functionalization to enhance its pharmacological properties. The synthetic pathway typically begins with the preparation of key intermediates that are subsequently reacted to form the final compound.
The molecular structure of JNJ-26070109 can be described by its specific chemical formula, which includes various functional groups that facilitate its interaction with the cholecystokinin 2 receptor. The compound features a bromo-substituted phenyl group, a difluorophenyl moiety, and a sulfonylamino benzamide structure.
JNJ-26070109 undergoes various chemical reactions during its synthesis, including nucleophilic substitutions, coupling reactions, and possibly cyclization processes depending on the synthetic route chosen. These reactions are critical for constructing the specific architecture needed for receptor binding.
The mechanism of action of JNJ-26070109 involves antagonism at the cholecystokinin 2 receptor, which is primarily located in gastric tissues. By blocking this receptor, JNJ-26070109 effectively reduces gastric acid secretion through several pathways:
Relevant data from pharmacokinetic studies show that JNJ-26070109 exhibits favorable absorption characteristics when administered orally, with good bioavailability observed in animal models .
JNJ-26070109 has been primarily researched for its applications in:
CCK₂ receptors are G protein-coupled receptors predominantly located on parietal and enterochromaffin-like (ECL) cells of the gastric mucosa. Their activation by gastrin triggers two physiologically interconnected processes: acute stimulation of gastric acid secretion and chronic regulation of mucosal growth. Gastrin binding initiates intracellular calcium signaling in parietal cells, leading to proton pump (H⁺/K⁺-ATPase) activation and acid secretion. Concurrently, it exerts trophic effects on the gastrointestinal mucosa by promoting ECL cell hyperplasia and mucosal thickening [1] [3]. This dual functionality creates a self-reinforcing cycle where acid secretion begets mucosal expansion, which in turn amplifies acid secretory capacity.
JNJ-26070109 disrupts this cycle through competitive inhibition of gastrin binding. In rodent models, it dose-dependently suppresses both basal and stimulated acid secretion. Notably, chronic (not acute) administration inhibits histamine-stimulated acid output, suggesting downstream modulation of the ECL cell-histamine axis [2]. Additionally, JNJ-26070109 exhibits significant anti-trophic effects, reducing gastric mucosal thickness and ECL cell density during sustained treatment. This contrasts sharply with proton pump inhibitors (PPIs), which induce hypergastrinemia and paradoxical mucosal hyperplasia [2] [3].
Table 3: Effects of Chronic JNJ-26070109 Administration in Rat Models
Parameter | JNJ-26070109 | Omeprazole |
---|---|---|
Acid Inhibition | >90% | >90% |
Mucosal Thickness | ↓ 30% vs. Control | ↑ 40% vs. Control |
ECL Cell Density | Significant reduction | Marked hyperplasia |
Histamine-Stimulated Acid Secretion | Inhibited (chronic) | Unaffected |
First-line therapies for acid-related disorders (e.g., PPIs) inherently drive a pathophysiological feedback loop: profound acid suppression elevates serum gastrin levels (hypergastrinemia), which promotes ECL cell hyperplasia and increases acid secretory capacity. Upon therapy discontinuation, this manifests as rebound acid hypersecretion—a clinically significant phenomenon observed in humans and experimental models. In rats, sustained omeprazole treatment induces a 1.5-fold increase in acid output 72 hours post-cessation, persisting for several days [2].
JNJ-26070109 addresses this limitation through dual mechanisms:
Critically, co-administration of JNJ-26070109 with omeprazole in rats abolishes rebound hypersecretion post-treatment. Even when administered after omeprazole withdrawal, JNJ-26070109 normalizes acid output within 72 hours. This demonstrates its capacity to reverse established hypergastrinemic adaptations, a property unmatched by acid-suppressive agents [2].
Table 4: Impact of JNJ-26070109 on PPI-Induced Acid Rebound in Rats
Treatment Protocol | Acid Output Post-Cessation |
---|---|
Omeprazole alone | ↑ 150% vs. Baseline |
JNJ-26070109 alone | No rebound |
Omeprazole + JNJ-26070109 | No rebound |
Omeprazole → JNJ-26070109 (post-cessation) | Normalized within 72 h |
Current GORD therapies (PPIs, H₂ receptor antagonists) suffer from nocturnal acid breakthrough, delayed onset, and rebound hypersecretion upon discontinuation. JNJ-26070109 offers a pathophysiologically grounded alternative by targeting gastrin signaling upstream of acid secretion and mucosal hyperplasia [3]. Its pharmacological profile confers several theoretical advantages:
The compound’s oral bioavailability and sustained receptor occupancy further support its therapeutic utility. Notably, its species-selective affinity (human pKi > rat pKi) suggests potentially greater efficacy in clinical settings than rodent models imply [1] [3]. While clinical data remain pending, robust preclinical evidence positions JNJ-26070109 as a candidate to address the limitations of current GORD management strategies.
Table 5: Mechanistic Advantages of JNJ-26070109 in GORD Therapy
Mechanism | Therapeutic Advantage |
---|---|
Competitive CCK₂ receptor blockade | Immediate inhibition of acid secretion |
Suppression of ECL cell hyperplasia | Prevents rebound hypersecretion |
Oral bioavailability & pharmacokinetics | Suitable for once-daily dosing |
High human CCK₂ receptor selectivity | Minimizes off-target effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7